molecular formula C23H29N3O2 B2752026 N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946363-27-5

N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2752026
CAS RN: 946363-27-5
M. Wt: 379.504
InChI Key: HCCQMJBYOUBRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as MQAE, is a fluorescent probe that has been widely used in scientific research for the measurement of intracellular chloride ion concentration.

Scientific Research Applications

Ocular Hypotensive Action and Physicochemical Evaluation

Research has demonstrated the ocular hypotensive action of tetrahydroquinoline analogs in rabbits, highlighting their potential in reducing intraocular pressure, a crucial factor in treating conditions such as glaucoma. A study focused on the synthesis and testing of new molecular entities based on the primary pharmacophore 1-ethyl-1,2,3,4-tetrahydroquinoline, assessing their physicochemical properties and pharmacological activities. The findings revealed significant ocular hypotensive action for certain compounds, with one showing a 33% reduction in intraocular pressure, indicating its potent activity. The study's physicochemical analysis aimed to elucidate the factors contributing to these pharmacological activities, suggesting that solubility, distribution coefficient, and ionization properties significantly influence the compound's ability to penetrate the lipophilic corneal epithelium, thus affecting its efficacy in vivo (Pamulapati & Schoenwald, 2011).

N-Methylated Tetrahydroisoquinolines as Dopaminergic Neurotoxins

Another area of scientific interest involves the study of N-methylated tetrahydroisoquinolines, compounds with structural similarities to known dopaminergic neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Research into the N-methylation of dopamine-derived isoquinolines, such as salsolinols, has highlighted a potential pathway for the biosynthesis of neurotoxic compounds, particularly within the substantia nigra of the brain. These compounds may undergo further oxidation to form neurotoxic ions, suggesting a possible link to the pathogenesis of Parkinson's disease. This research underscores the importance of understanding the metabolic pathways and toxicological profiles of such compounds to unravel the molecular mechanisms underlying neurodegenerative diseases (Naoi et al., 1993).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-15-12-16(2)21(17(3)13-15)25-23(28)22(27)24-10-9-18-7-8-20-19(14-18)6-5-11-26(20)4/h7-8,12-14H,5-6,9-11H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCQMJBYOUBRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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